molecular formula C8H10ClNO B130728 2-Chloromethyl-3,5-dimethylpyridin-4-ol CAS No. 1114596-75-6

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Cat. No.: B130728
CAS No.: 1114596-75-6
M. Wt: 171.62 g/mol
InChI Key: ZYOPGXVIDGBHLM-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,5-dimethylpyridin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Yield Improvement 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives have been synthesized through various methods, highlighting the selectivity and yield improvements in the chemical synthesis process. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine was synthesized using a POCl3/CH2Cl2/Et3N system, demonstrating a highly selective chlorinating reagent and confirming the structure through NMR and IR techniques (Xia Liang, 2007). Additionally, an improvement in the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide from 2,3-dimethylpyridine was reported, with a focus on the reaction of oxidation, nitration, and chlorination, achieving a high overall yield (Feng Xiao-liang, 2006).

Metal Complex Formation and Catalysis Research has delved into the formation of metal complexes and their catalytic activities. For instance, unsymmetrical (pyrazolylmethyl)pyridine metal complexes were investigated as catalysts for ethylene oligomerization reactions, emphasizing the role of solvent and co-catalyst in product distribution (George S. Nyamato et al., 2014). This research provides insights into the chemical behavior and potential applications of this compound in catalysis and complex formation.

Crystal Structure and Supramolecular Arrangements Studies have also focused on the crystal structure and supramolecular arrangements involving this compound derivatives. A notable example is the investigation of supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and related compounds, which highlighted the polarized molecular-electronic structure and the role of hydrogen bonding in molecular packing (Yuan Cheng et al., 2011).

Green Chemistry and Environmental Considerations Efforts to adopt green chemistry principles in the synthesis of this compound derivatives are noteworthy. For example, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, focused on minimizing waste and improving atom economy, showcasing a commitment to environmentally friendly chemical processes (Rohidas Gilbile et al., 2017).

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.